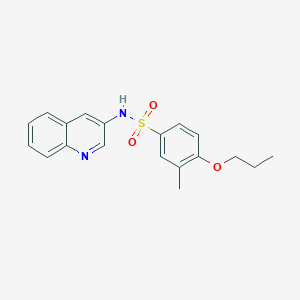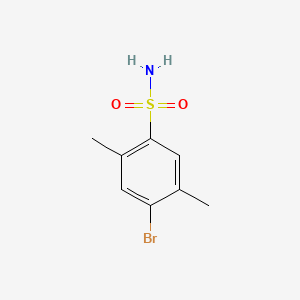![molecular formula C18H22N2O5S B603028 Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate CAS No. 1206108-28-2](/img/structure/B603028.png)
Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with an ethyl ester group and a sulfonyl group attached to a methoxy-naphthyl moiety. Its distinct structure makes it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxy-2-naphthalenesulfonyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 6-methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid.
Reduction: Formation of 6-methoxy-2-naphthyl sulfide.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy-naphthyl moiety may also interact with hydrophobic pockets in biological molecules, affecting their function. These interactions can lead to various biological effects, making the compound a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate
- Ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate
- 2-(6-methoxy-2-naphthyl)propionamide derivatives
Uniqueness
Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate is unique due to its combination of a piperazine ring with a sulfonyl group and a methoxy-naphthyl moiety This structure provides a distinct set of chemical properties and potential biological activities that are not commonly found in other similar compounds
Properties
CAS No. |
1206108-28-2 |
|---|---|
Molecular Formula |
C18H22N2O5S |
Molecular Weight |
378.4g/mol |
IUPAC Name |
ethyl 4-(6-methoxynaphthalen-2-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C18H22N2O5S/c1-3-25-18(21)19-8-10-20(11-9-19)26(22,23)17-7-5-14-12-16(24-2)6-4-15(14)13-17/h4-7,12-13H,3,8-11H2,1-2H3 |
InChI Key |
ARSVTPPYTAPOQR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B602947.png)
amine](/img/structure/B602950.png)

amine](/img/structure/B602953.png)
amine](/img/structure/B602954.png)
amine](/img/structure/B602955.png)
amine](/img/structure/B602956.png)
amine](/img/structure/B602958.png)
![2-bromo-N-[1-(hydroxymethyl)propyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B602962.png)

![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B602965.png)
![5-Chloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxy-4-methylbenzene](/img/structure/B602966.png)
![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(phenylethyl)amine](/img/structure/B602968.png)
